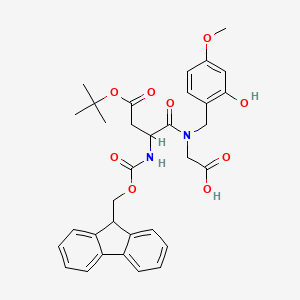

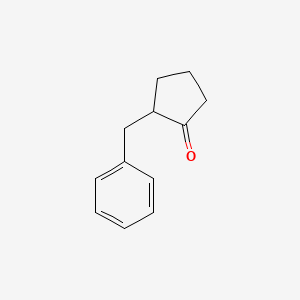

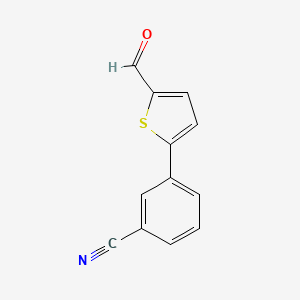

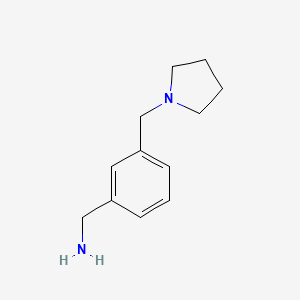

![molecular formula C16H14N2O B1335476 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 881040-31-9](/img/structure/B1335476.png)

2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde involves adding 2-phenylimidazo[1,2-a]pyridine slowly to a flask placed in an ice bath containing DMF and POCl3 .Molecular Structure Analysis

The molecular structure of “2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum can provide information about the hydrogen atoms in the molecule, while the 13C NMR spectrum can provide information about the carbon atoms .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” can be determined using various techniques. For instance, the melting point can be determined experimentally . The IR spectrum can provide information about the functional groups present in the molecule .科学的研究の応用

Proteomics Research

This compound is utilized in proteomics research to study protein expression, modification, and interaction . Its molecular weight (250.3 g/mol) and formula (C16H14N2O) make it suitable for biochemical assays that require precise molecular recognition.

Catalysis in Biochemical Reactions

It serves as a catalyst in the oxidation of catechol to o-quinone, a reaction significant in biological systems . The efficiency of this catalysis can be influenced by the nature of substituents on the ligands and the anions of copper salts used in the reaction.

Material Science and Optoelectronics

The derivatives of imidazo[1,2-a]pyridine, which include this compound, show potential in material science and optoelectronics . They are used in developing sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging.

Antimicrobial and Anti-inflammatory Applications

Substituted imidazo[1,2-a]pyridines exhibit a broad spectrum of biological activity. They are explored for their antibacterial , antifungal , antiviral , and anti-inflammatory properties .

Therapeutics for Chronic Diseases

Research suggests the use of imidazo[1,2-a]pyridine derivatives in treating cancer , cardiovascular diseases , and Alzheimer’s disease . These compounds are being studied for their therapeutic potential and efficacy.

Tuberculosis Treatment

In the context of infectious diseases, imidazo[1,2-a]pyridine analogues have been evaluated for their effectiveness against tuberculosis. Studies have shown significant bacterial load reduction in animal models when treated with these compounds .

作用機序

Target of Action

Imidazo[1,2-a]pyridines, the core backbone of this compound, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are often functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

将来の方向性

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . Future research may focus on developing new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .

特性

IUPAC Name |

2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-11-6-7-13(12(2)9-11)16-14(10-19)18-8-4-3-5-15(18)17-16/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPEPKMWTDCIKIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

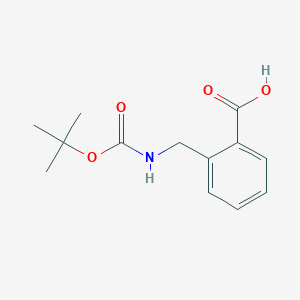

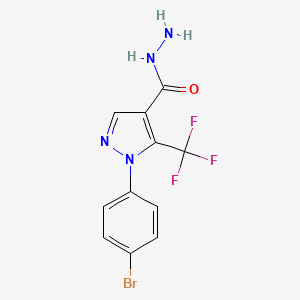

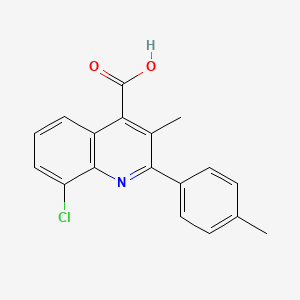

![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1335435.png)